molecular formula C11H15N3O2 B8381005 3-[2-(propan-2-ylamino)ethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one

3-[2-(propan-2-ylamino)ethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one

Cat. No.: B8381005
M. Wt: 221.26 g/mol
InChI Key: UMAXCXJAOXNRBM-UHFFFAOYSA-N
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Description

3-[2-(propan-2-ylamino)ethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one is a heterocyclic compound that features an oxazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(propan-2-ylamino)ethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor molecule containing both oxazole and pyridine moieties. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be crucial in scaling up the synthesis from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-[2-(propan-2-ylamino)ethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole or pyridine rings, often using halogenated derivatives as intermediates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-[2-(propan-2-ylamino)ethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(propan-2-ylamino)ethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole moiety.

    Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.

    Oxaprozin: A COX-2 inhibitor with an oxazole ring.

Uniqueness

3-[2-(propan-2-ylamino)ethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one is unique due to its specific substitution pattern and the presence of both oxazole and pyridine rings. This structural arrangement imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications in medicinal chemistry and beyond.

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

3-[2-(propan-2-ylamino)ethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one

InChI

InChI=1S/C11H15N3O2/c1-8(2)12-6-7-14-10-9(16-11(14)15)4-3-5-13-10/h3-5,8,12H,6-7H2,1-2H3

InChI Key

UMAXCXJAOXNRBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCN1C2=C(C=CC=N2)OC1=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

0.1 mol of isopropylamine and 0.01 mol of 3-(2-bromoethyl)-3H-oxazolo[4,5-b]pyridin-2-one, dissolved beforehand in 40 cm3 of acetonitrile, are introduced into a 100-cm3 ground-necked round-bottomed flask equipped with a reflux condenser. The mixture is heated to reflux for 15 hours. After cooling, the precipitate obtained is drained, dried and recrystallized.
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40 mL
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Synthesis routes and methods II

Procedure details

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